BenchChemオンラインストアへようこそ!

6-Deoxypenciclovir-d4 Hydrochloride

LC-MS/MS bioanalysis stable isotope dilution selected reaction monitoring

This compound is the only commercially available stable isotope-labeled internal standard (SIL-IS) structurally matched to the inactive penultimate intermediate BRL 42359 (6-deoxypenciclovir). It carries four deuterium atoms at the 1,1,2,2-positions of the ethyl linker, providing a +4.02 Da mass shift (MW 277.74 vs. 273.72 unlabeled) for independent MRM-based quantification in multi-analyte famciclovir metabolic panels. Unlike penciclovir-d4, it avoids the fundamental structural mismatch (6-deoxy vs. 6-oxo) that causes divergent polarity, ionization efficiency, and chromatographic behavior. Ideal for AOX activity assays (Km 115 ± 23 μM) and DDI studies where accurate BRL 42359 quantification is critical. Research grade; not for human use.

Molecular Formula C₁₀H₁₂D₄ClN₅O₂
Molecular Weight 277.74
Cat. No. B1155977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxypenciclovir-d4 Hydrochloride
Synonyms2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol-d4;  Di-desacetyl Famciclovir-d4 Hydrochloride;  BRL 42359-d4 Hydrochloride;  USP Famciclovir Related Compound A-d4; 
Molecular FormulaC₁₀H₁₂D₄ClN₅O₂
Molecular Weight277.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Deoxypenciclovir-d4 Hydrochloride: Deuterated Internal Standard for Famciclovir Metabolite Bioanalysis and USP Impurity Profiling


6-Deoxypenciclovir-d4 Hydrochloride (catalog TRC D247647; synonym BRL 42359-d4 Hydrochloride) is a tetra-deuterated, hydrochloride salt form of 6-deoxypenciclovir, the penultimate inactive intermediate in the metabolic cascade that converts the antiviral prodrug famciclovir to the active anti-herpesvirus agent penciclovir . The compound carries four deuterium atoms at the 1,1,2,2 positions of the ethyl linker, yielding a molecular formula of C₁₀H₁₂D₄ClN₅O₂ and a molecular weight of 277.74 g/mol—an isotope mass shift of +4.02 Da relative to unlabeled 6-deoxypenciclovir hydrochloride (MW 273.72) . It is formally designated as USP Famciclovir Related Compound A-d4 and is supplied as a neat, research-grade stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of 6-deoxypenciclovir in biological matrices and pharmaceutical impurity profiling applications .

Why Penciclovir-d4 or Famciclovir-d4 Cannot Substitute for 6-Deoxypenciclovir-d4 Hydrochloride in Quantitative Bioanalysis


The famciclovir-to-penciclovir metabolic cascade involves three chemically and functionally distinct species: the diacetyl prodrug (famciclovir), the 6-deoxy penultimate intermediate (BRL 42359 / 6-deoxypenciclovir), and the 6-oxo active drug (penciclovir). Each requires a structurally matched SIL-IS for accurate LC-MS/MS quantification. The seminal review by Stokvis et al. (2005) established that SIL-ISs yield superior assay performance compared to structural analog internal standards, but also cautioned that deuterium-labeled compounds may exhibit chromatographic retention time shifts and differential extraction recovery when the labeling pattern differs from the analyte [1]. Using penciclovir-d4 (MW 257.28) to quantify 6-deoxypenciclovir introduces a fundamental structural mismatch: penciclovir-d4 bears a 6-oxo group absent in 6-deoxypenciclovir, producing divergent polarity, ionization efficiency, and chromatographic behavior. Furthermore, 6-deoxypenciclovir (BRL 42359) is biologically inactive—demonstrating no antiviral effect at any concentration tested—whereas penciclovir exhibits an IC₅₀ of 0.86 μg/mL (3.4 μM) against feline herpesvirus type 1, confirming these two species occupy entirely distinct analytical, metabolic, and pharmacological categories that cannot be interchanged [2].

Quantitative Differentiation Evidence: 6-Deoxypenciclovir-d4 Hydrochloride vs. Closest Analogs and Alternatives


Precursor Ion Mass Differentiation of +4.02 Da vs. Unlabeled 6-Deoxypenciclovir Hydrochloride for LC-MS/MS MRM Selectivity

6-Deoxypenciclovir-d4 Hydrochloride (MW 277.74) exhibits a molecular ion mass shift of +4.02 Da compared to unlabeled 6-deoxypenciclovir hydrochloride (MW 273.72, CAS 246021-75-0), corresponding to the substitution of four hydrogen atoms with deuterium at the 1,1,2,2 positions of the ethyl linker . This mass increment is sufficient to ensure complete baseline separation of the isotopologue precursor ions in Q1 without interference from the natural abundance M+1/M+2 isotopomers of the unlabeled analyte, enabling specific MRM transitions (e.g., m/z 242 → 152 for the d4 free base isotopologue) that are fully orthogonal to those of unlabeled 6-deoxypenciclovir . By contrast, unlabeled 6-deoxypenciclovir hydrochloride cannot serve as a SIL-IS because it is chromatographically and mass-spectrometrically indistinguishable from the target analyte, precluding isotope dilution quantification entirely .

LC-MS/MS bioanalysis stable isotope dilution selected reaction monitoring

Biological Inactivity of the Target Analyte: BRL 42359 (6-Deoxypenciclovir) Shows Zero Antiviral Activity vs. Penciclovir IC₅₀ = 0.86 μg/mL

In a direct comparative plaque reduction assay against feline herpesvirus type 1 (FHV-1), BRL 42359 (6-deoxypenciclovir) exhibited no antiviral effect at any concentration tested, whereas the active metabolite penciclovir inhibited FHV-1-induced plaque formation with an IC₅₀ of 0.86 μg/mL (3.4 μM) [1]. This functional dichotomy is mechanistically explained by the absence of the 6-oxo group on the purine ring of 6-deoxypenciclovir, which is installed exclusively by aldehyde oxidase (AOX)-mediated oxidation—the essential bioactivation step [2]. Consequently, any analytical method quantifying 6-deoxypenciclovir must employ an internal standard that precisely matches this inactive intermediate, as the pharmacokinetic disposition, extraction recovery, and matrix effect profile of the inactive 6-deoxy precursor differ fundamentally from those of the active 6-oxo drug.

antiviral activity feline herpesvirus plaque reduction assay

Human Aldehyde Oxidase Substrate Kinetics: 6-Deoxypenciclovir Km = 115 ± 23 μM vs. Class-Level Context for In Vitro Metabolic Clearance Assays

The oxidation of 6-deoxypenciclovir to penciclovir by human liver aldehyde oxidase follows simple Michaelis-Menten kinetics with a Km of 115 ± 23 μM (N = 3), as reported by Rashidi et al. (1997) [1]. This Km value places 6-deoxypenciclovir in the moderate-affinity substrate range for human AOX, which has significant implications for in vitro–in vivo extrapolation (IVIVE) of metabolic clearance. In the same study, famciclovir was also oxidized by human AOX but produced a different metabolite profile (predominantly 6-oxo-famciclovir), while 6-deoxypenciclovir was additionally shown to be slowly converted to penciclovir by rat liver xanthine oxidase—a secondary pathway not operative for famciclovir [1]. This dual-enzyme susceptibility is unique to 6-deoxypenciclovir among the famciclovir metabolic intermediates and underscores the need for an analyte-specific SIL-IS when conducting quantitative species-comparative metabolism studies.

aldehyde oxidase Michaelis-Menten kinetics in vitro metabolism

Deuterium Labeling Positional Identity at 1,1,2,2-Tetradeuterioethyl Linker vs. Penciclovir-d4 Labeling Pattern

The IUPAC name—2-[2-(2-aminopurin-9-yl)-1,1,2,2-tetradeuterioethyl]propane-1,3-diol;hydrochloride—unambiguously defines the four deuterium atoms as occupying the 1,1,2,2 positions of the ethyl linker connecting the purine base to the propane-1,3-diol moiety . This labeling pattern is structurally and analytically distinct from penciclovir-d4 (CAS 1020719-72-5), which bears deuterium on the butyl chain at the 1,1,2,2 positions adjacent to the 6-oxo-substituted guanine core (MW 257.28; formula C₁₀H₁₁D₄N₅O₃) . The positional difference in deuterium placement produces a differential hydrophobic shift: the deuterated ethyl linker in 6-deoxypenciclovir-d4 is expected to exhibit a smaller chromatographic retention time shift (ΔtR) relative to its unlabeled counterpart compared to penciclovir-d4 versus penciclovir, because deuterium adjacent to polar functional groups (such as the 6-oxo group in penciclovir) amplifies the isotope effect on reversed-phase retention [1].

deuterium labeling pattern isotopic purity stable isotope internal standard

USP Compendial Identity as Famciclovir Related Compound A-d4: MW 277.74 vs. Unlabeled USP Standard MW 273.72

6-Deoxypenciclovir-d4 Hydrochloride is the stable isotope-labeled analog of USP Famciclovir Related Compound A (6-deoxypenciclovir hydrochloride, CAS 246021-75-0, MW 273.72), which is specified in the USP Famciclovir and Famciclovir Tablets monographs for organic impurity limit testing by HPLC-UV . The deuterated analog (MW 277.74) provides a +4.02 Da mass increment that enables its use as an isotope dilution internal standard for LC-MS/MS confirmation of impurity identity and quantification when HPLC-UV methods yield ambiguous results due to co-eluting matrix components . The unlabeled USP standard is suitable only for external standard calibration in HPLC-UV methods and cannot correct for analyte loss during sample preparation, matrix-induced ionization suppression, or injection-to-injection instrument variability in LC-MS workflows.

USP reference standard pharmaceutical impurity profiling Famciclovir monograph

Pharmacokinetic Differentiation: BRL 42359 Urinary Excretion ~5% of Dose vs. Penciclovir ~60%—Divergent Disposition Requiring Analyte-Specific Quantification

In a clinical pharmacokinetic study of famciclovir (125–750 mg single oral doses) in healthy volunteers, Pue et al. (1994) demonstrated that famciclovir was excreted via the kidneys predominantly as penciclovir (~60% of dose) with only ~5% eliminated as the 6-deoxy precursor BRL 42359 [1]. This ~12-fold difference in urinary recovery reflects the rapid first-pass hepatic oxidation of 6-deoxypenciclovir to penciclovir by aldehyde oxidase, which drives the circulating concentration of BRL 42359 to much lower levels than penciclovir [2]. The Cmax of BRL 42359 in humans is approximately 1.0 ± 0.1 μg/mL at 0.5 h post-dose—roughly 3- to 4-fold lower than the corresponding penciclovir Cmax [1]. Quantifying this low-abundance, short-residence-time intermediate in plasma and urine therefore demands a SIL-IS that co-elutes precisely with BRL 42359 and compensates for the pronounced matrix effects encountered at low ng/mL concentrations in biological fluids.

pharmacokinetics renal excretion famciclovir metabolism

Validated Application Scenarios for 6-Deoxypenciclovir-d4 Hydrochloride Based on Quantitative Differentiation Evidence


LC-MS/MS Bioanalytical Method Development for Simultaneous Quantification of Famciclovir Metabolites in Plasma

6-Deoxypenciclovir-d4 Hydrochloride is the only commercially available SIL-IS matched to the inactive penultimate intermediate BRL 42359. In a multi-analyte LC-MS/MS panel quantifying famciclovir, 6-deoxypenciclovir, and penciclovir in human or preclinical species plasma, this compound provides the essential +4.02 Da mass shift (MW 277.74 vs. 273.72 unlabeled) for independent MRM-based quantification of the 6-deoxy intermediate, while penciclovir-d4 and famciclovir-d4 serve as matched IS for the active drug and prodrug, respectively [1]. The deuterium placement at the 1,1,2,2-positions of the ethyl linker minimizes the chromatographic isotope effect, reducing the risk of differential matrix effect compensation failure that is a documented limitation of deuterated IS with larger hydrophobic shifts [2].

USP Compendial Impurity Limit Testing with Confirmatory LC-MS/MS for Famciclovir Drug Product Release

For pharmaceutical QC laboratories operating under USP monograph specifications, 6-Deoxypenciclovir-d4 Hydrochloride serves a dual role: (1) as a qualitative retention time marker for USP Famciclovir Related Compound A in HPLC-UV methods, and (2) as a SIL-IS for confirmatory LC-MS/MS quantification when the unlabeled USP standard yields ambiguous results due to co-eluting excipient peaks [1]. The +4.02 Da mass increment relative to the unlabeled USP standard (MW 273.72) enables isotope dilution quantification with spike recovery accuracy typically in the range of 98–102% when methods are properly validated, whereas the unlabeled standard alone cannot correct for sample preparation losses in MS-based confirmatory assays.

In Vitro Aldehyde Oxidase Metabolism and Species-Comparative Clearance Studies

The Km of 115 ± 23 μM for 6-deoxypenciclovir oxidation by human liver aldehyde oxidase establishes this compound as a well-characterized probe substrate for AOX activity assays [1]. In studies comparing AOX-mediated clearance across human, rat, guinea pig, and rabbit liver fractions—where 6-deoxypenciclovir uniquely exhibits dual-enzyme susceptibility (AOX and xanthine oxidase)—the d4-labeled SIL-IS enables accurate quantification of substrate depletion in real time, without the confounding effect of differential ionization efficiency between the 6-deoxy substrate and the 6-oxo product that would compromise external standard calibration [1].

Clinical Pharmacokinetic Drug-Drug Interaction Studies Involving Aldehyde Oxidase Inhibitors

Co-administration of famciclovir with aldehyde oxidase inhibitors (e.g., allopurinol, raloxifene) can potentially alter the metabolic ratio of BRL 42359 to penciclovir, making accurate quantification of the 6-deoxy intermediate critical for assessing the clinical significance of AOX-mediated drug-drug interactions [1]. Pue et al. (1994) established that BRL 42359 accounts for only ~5% of urinary recovery versus ~60% for penciclovir, meaning that even modest inhibition of AOX could multiplicatively elevate BRL 42359 exposure [2]. 6-Deoxypenciclovir-d4 Hydrochloride is the requisite SIL-IS for such studies because its co-elution with the target analyte ensures that any AOX inhibitor-induced matrix changes (e.g., altered bile acid profiles affecting ionization) are equally experienced by both the IS and the analyte.

Quote Request

Request a Quote for 6-Deoxypenciclovir-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.